Cas no 65868-63-5 (Tert-butyl 6-bromohexanoate)

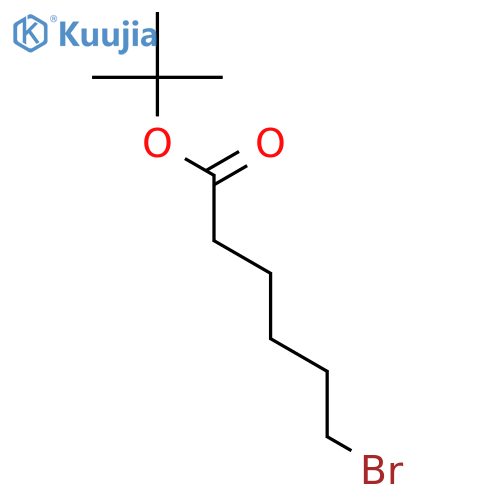

Tert-butyl 6-bromohexanoate structure

商品名:Tert-butyl 6-bromohexanoate

CAS番号:65868-63-5

MF:C10H19BrO2

メガワット:251.160662889481

MDL:MFCD00457120

CID:397163

PubChem ID:11550568

Tert-butyl 6-bromohexanoate 化学的及び物理的性質

名前と識別子

-

- Hexanoic acid, 6-bromo-, 1,1-dimethylethyl ester

- tert-butyl 6-bromohexanoate

- 1,1-dimethylethyl-6-bromohexanoate

- 6-bromohexanoic acid tert-butyl ester

- ester t-butylique de l'acide 6-bromo hexanoieque

- t-butyl 6-bromohexanoate

- tert-butyl-6-bromohexanoate

- t-butyl-6-bromohexanoate

- PSELCIMQRLODQE-UHFFFAOYSA-N

- 6-bromohexanoic acid-tert-butyl ester

- 6-Bromo-hexanoic acid tert-butyl ester

- SY246620

- AS-54550

- EN300-6486862

- SCHEMBL719265

- 65868-63-5

- MFCD00457120

- Tert-butyl6-bromohexanoate

- s11937

- AKOS016033303

- A913880

- DTXSID40468428

- CS-0062724

- DB-344249

- Tert-butyl 6-bromohexanoate

-

- MDL: MFCD00457120

- インチ: 1S/C10H19BrO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3

- InChIKey: PSELCIMQRLODQE-UHFFFAOYSA-N

- ほほえんだ: BrC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 250.05700

- どういたいしつりょう: 250.05684 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 7

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 26.3

- ぶんしりょう: 251.16

じっけんとくせい

- PSA: 26.30000

- LogP: 3.28340

Tert-butyl 6-bromohexanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB496451-1 g |

t-Butyl 6-bromohexanoate; . |

65868-63-5 | 1g |

€159.30 | 2022-07-29 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP745-50mg |

Tert-butyl 6-bromohexanoate |

65868-63-5 | 95% | 50mg |

177.0CNY | 2021-07-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133364-5g |

tert-Butyl 6-bromohexanoate |

65868-63-5 | 97% | 5g |

¥169.00 | 2024-05-05 | |

| Enamine | EN300-6486862-1.0g |

tert-butyl 6-bromohexanoate |

65868-63-5 | 95% | 1g |

$106.0 | 2023-05-23 | |

| eNovation Chemicals LLC | D919083-10g |

tert-Butyl 6-Bromohexanoate |

65868-63-5 | 98% | 10g |

$545 | 2022-10-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133364-100g |

tert-Butyl 6-bromohexanoate |

65868-63-5 | 97% | 100g |

¥1929.00 | 2024-05-05 | |

| Enamine | EN300-6486862-0.5g |

tert-butyl 6-bromohexanoate |

65868-63-5 | 95% | 0.5g |

$83.0 | 2023-05-23 | |

| Enamine | EN300-6486862-2.5g |

tert-butyl 6-bromohexanoate |

65868-63-5 | 95% | 2.5g |

$196.0 | 2023-05-23 | |

| Enamine | EN300-6486862-10.0g |

tert-butyl 6-bromohexanoate |

65868-63-5 | 95% | 10g |

$647.0 | 2023-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP745-100mg |

Tert-butyl 6-bromohexanoate |

65868-63-5 | 95% | 100mg |

496CNY | 2021-05-07 |

Tert-butyl 6-bromohexanoate 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

65868-63-5 (Tert-butyl 6-bromohexanoate) 関連製品

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:65868-63-5)Tert-butyl 6-bromohexanoate

清らかである:99%

はかる:100g

価格 ($):183.0